3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and ethoxycarbonyl groups attached to a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethyl-6-methylquinoline-3,6-dicarboxylic acid with 3-(ethoxycarbonyl)aniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-6-methylquinoline: A simpler quinoline derivative with similar structural features.
4-{[3-(Ethoxycarbonyl)phenyl]amino}quinoline: Lacks the ethyl and methyl groups but shares the core structure.
6-Methyl-4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline: Similar structure but without the ethyl group.
Uniqueness
3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both ethyl and methyl groups, along with the ethoxycarbonyl-substituted phenylamino group, makes it distinct from other quinoline derivatives.
Properties
Molecular Formula |
C23H22N2O6 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(3-ethoxycarbonylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H22N2O6/c1-4-30-22(27)14-7-6-8-16(11-14)25-20-17-12-15(21(26)29-3)9-10-19(17)24-13-18(20)23(28)31-5-2/h6-13H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
DVDKXCUHBBDCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OC |
Origin of Product |
United States |
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